Cas no 338411-53-3 ((4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE)

(4-Chlorophenyl)[3-(([3-(trifluoromethyl)phenyl]sulfonyl)methyl)-1-benzofuran-2-yl]methanone is a specialized organic compound featuring a benzofuran core functionalized with a 4-chlorophenyl ketone group and a sulfonylmethyl moiety bearing a 3-(trifluoromethyl)phenyl substituent. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl and sulfonyl groups enhance metabolic stability and binding affinity, while the chlorophenyl moiety contributes to lipophilicity. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The compound's high purity and structural complexity make it suitable for advanced synthetic applications and mechanistic studies.
(4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE structure
338411-53-3 structure
Product Name:(4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE
CAS No:338411-53-3
MF:C23H14ClF3O4S
MW:478.868074893951
CID:5155901
Update Time:2026-03-04

(4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE Chemical and Physical Properties

Names and Identifiers

    • (4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE
    • 2-(4-chlorobenzoyl)-3-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-1-benzofuran
    • (4-chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
    • (4-chlorophenyl)-[3-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]-1-benzofuran-2-yl]methanone
    • Inchi: 1S/C23H14ClF3O4S/c24-16-10-8-14(9-11-16)21(28)22-19(18-6-1-2-7-20(18)31-22)13-32(29,30)17-5-3-4-15(12-17)23(25,26)27/h1-12H,13H2
    • InChI Key: UNRMOHPFBJFNPG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1=C(C2C=CC=CC=2O1)CS(C1C=CC=C(C(F)(F)F)C=1)(=O)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 773
  • XLogP3: 6.2
  • Topological Polar Surface Area: 72.7

(4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
3J-593S-1MG
(4-chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
338411-53-3 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
3J-593S-5MG
(4-chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
338411-53-3 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
3J-593S-10MG
(4-chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
338411-53-3 >90%
10mg
£63.00 2025-02-08
Key Organics Ltd
3J-593S-50MG
(4-chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
338411-53-3 >90%
50mg
£102.00 2025-02-08
Key Organics Ltd
3J-593S-100MG
(4-chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
338411-53-3 >90%
100mg
£146.00 2025-02-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00924019-1g
2-(4-Chlorobenzoyl)-3-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-1-benzofuran
338411-53-3 90%
1g
¥2401.0 2023-03-29
Ambeed
A907759-1g
2-(4-Chlorobenzoyl)-3-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-1-benzofuran
338411-53-3 90%
1g
$350.0 2024-04-19

(4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE Suppliers

Amadis Chemical Company Limited
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(CAS:338411-53-3)(4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE
Order Number:A1018299
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:21
Price ($):315.0
Email:sales@amadischem.com

Additional information on (4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE

Recent Advances in the Study of (4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE (CAS: 338411-53-3)

In recent years, the compound (4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE (CAS: 338411-53-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzofuran scaffold and sulfonylmethyl functional group, has shown promising potential in various therapeutic applications. The following report synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of (4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE has been optimized in recent studies to improve yield and purity. Researchers have employed advanced catalytic methods, including palladium-catalyzed cross-coupling reactions, to achieve efficient construction of the benzofuran core. The introduction of the sulfonylmethyl moiety has been particularly challenging, but recent breakthroughs in sulfonation chemistry have enabled more reliable and scalable synthetic routes.

From a biological perspective, this compound has demonstrated notable activity as a modulator of specific protein-protein interactions (PPIs) involved in inflammatory pathways. In vitro studies have shown that it selectively inhibits the interaction between NF-κB and its regulatory proteins, leading to reduced expression of pro-inflammatory cytokines. This mechanism suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).

Further investigations into the pharmacokinetic properties of (4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE have revealed favorable absorption and distribution profiles. The compound exhibits good oral bioavailability in preclinical models, with a half-life that supports once-daily dosing. Metabolism studies indicate that the trifluoromethyl group enhances metabolic stability, while the sulfonyl moiety facilitates renal excretion, minimizing the risk of accumulation.

Recent patent filings highlight growing commercial interest in this compound, with several pharmaceutical companies exploring its use in combination therapies. One notable application is its potential synergy with existing anti-TNFα biologics, where it may allow for dose reduction of these expensive biologics while maintaining therapeutic efficacy. Additionally, its small molecular weight makes it an attractive candidate for developing orally available alternatives to current injectable anti-inflammatory drugs.

Despite these promising developments, challenges remain in the clinical translation of this compound. Toxicity studies have identified potential hepatotoxicity at higher doses, prompting structure-activity relationship (SAR) studies to optimize the safety profile. Researchers are investigating modifications to the chlorophenyl ring system to mitigate these concerns while preserving the compound's therapeutic activity.

In conclusion, (4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE represents an exciting area of research in medicinal chemistry. Its unique combination of synthetic accessibility, favorable pharmacokinetics, and specific biological activity positions it as a valuable lead compound for further development. Ongoing research efforts are expected to yield optimized derivatives with improved safety profiles, potentially leading to novel therapeutic agents for inflammatory diseases within the next decade.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:338411-53-3)(4-CHLOROPHENYL)[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFONYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE
A1018299
Purity:99%
Quantity:1g
Price ($):315.0
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